molecular formula C16H17N3O B2701074 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine CAS No. 325740-00-9

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine

货号 B2701074
CAS 编号: 325740-00-9
分子量: 267.332
InChI 键: WSEGUZYVVVHEMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine, also known as TAE684, is a small molecule inhibitor that targets anaplastic lymphoma kinase (ALK). ALK is a receptor tyrosine kinase that is involved in the development and progression of various cancers, including non-small cell lung cancer, neuroblastoma, and anaplastic large cell lymphoma. TAE684 has shown promising results in preclinical studies as a potential therapeutic agent for these types of cancer.

作用机制

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine targets ALK, which is a receptor tyrosine kinase that is involved in cell growth and survival. When activated, ALK can promote tumor growth and progression. This compound inhibits the activity of ALK by binding to a specific site on the kinase domain, which prevents the activation of downstream signaling pathways that promote cell growth and survival. This results in cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In non-small cell lung cancer, this compound has been shown to inhibit the phosphorylation of downstream signaling molecules, including AKT and ERK, which are involved in cell growth and survival. In neuroblastoma, this compound has been shown to induce cell death by activating the intrinsic apoptotic pathway. Additionally, this compound has been shown to inhibit the growth of tumor cells in various preclinical models, which suggests that it may have a broad range of anti-tumor effects.

实验室实验的优点和局限性

One of the main advantages of 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine for lab experiments is its potency and specificity for ALK. This allows researchers to selectively target ALK and study its role in various cellular processes. Additionally, this compound has been extensively studied in preclinical models, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, one limitation of this compound is its toxicity, which can limit its use in certain experimental settings. Additionally, the cost of this compound can be a barrier to its use in some labs.

未来方向

There are several potential future directions for research on 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. For example, this compound has been shown to synergize with other inhibitors of the PI3K/AKT/mTOR pathway, which suggests that combination therapy may be a promising approach for the treatment of cancer. Additionally, there is interest in developing more potent and selective inhibitors of ALK that may have fewer side effects and greater therapeutic efficacy. Finally, there is ongoing research on the role of ALK in other diseases, such as inflammatory bowel disease and neurodegenerative disorders, which may provide new avenues for the development of ALK inhibitors like this compound.

合成方法

The synthesis of 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine involves several steps, starting with the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methoxyethoxy)toluene. This intermediate is then reacted with 2-aminobenzimidazole to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and various analytical techniques have been used to confirm the identity and purity of the compound.

科学研究应用

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. In non-small cell lung cancer, this compound has been shown to inhibit the growth of tumor cells both in vitro and in vivo. Similarly, in neuroblastoma and anaplastic large cell lymphoma, this compound has been shown to induce cell death and inhibit tumor growth. These findings suggest that this compound may be a promising therapeutic agent for the treatment of these types of cancer.

属性

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-12-5-4-6-13(11-12)20-10-9-19-15-8-3-2-7-14(15)18-16(19)17/h2-8,11H,9-10H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEGUZYVVVHEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。